

An In-depth Technical Guide to Sulfo-Cy5 Hydrazide: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: Sulfo-Cy5 hydrazide

Cat. No.: B12395839

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sulfo-Cy5 hydrazide**, a water-soluble, far-red fluorescent dye. It is designed to equip researchers with the essential knowledge to effectively utilize this versatile tool in their experimental workflows, particularly for the labeling and detection of biomolecules.

Core Properties of Sulfo-Cy5 Hydrazide

Sulfo-Cy5 hydrazide is a derivative of the popular Cyanine5 dye, modified with two sulfonate groups and a hydrazide reactive group. The sulfonate moieties confer excellent water solubility, making it ideal for labeling biological macromolecules in aqueous environments without the need for organic co-solvents.^{[1][2]} The hydrazide group provides a specific reactive handle for covalently labeling molecules containing aldehyde or ketone functionalities.^{[1][3]}

Spectroscopic Characteristics

The fluorescence properties of **Sulfo-Cy5 hydrazide** make it well-suited for a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. It exhibits a strong absorption in the red region of the visible spectrum and emits in the far-red, a spectral space often characterized by low autofluorescence from biological samples.

The key spectroscopic data for **Sulfo-Cy5 hydrazide** are summarized in the table below.

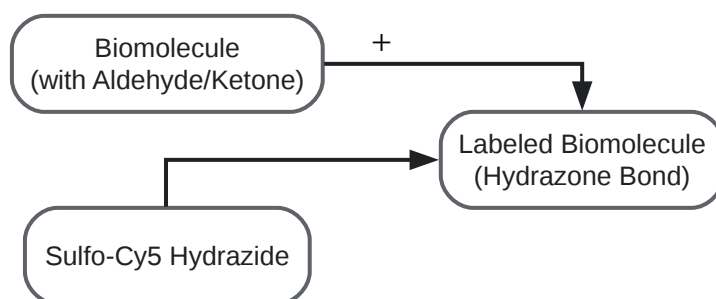
Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~646 nm	[1]
Emission Maximum (λ_{em})	~662 nm	
Molar Extinction Coefficient (ϵ)	~271,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.28	

Biomolecule Labeling with Sulfo-Cy5 Hydrazide

The primary application of **Sulfo-Cy5 hydrazide** is the covalent labeling of biomolecules that possess or can be modified to contain aldehyde or ketone groups. This is particularly useful for the site-specific labeling of glycoproteins.

Chemical Reaction

The labeling reaction involves the formation of a stable hydrazone bond between the hydrazide group of the dye and a carbonyl group on the target molecule. This reaction is efficient in aqueous conditions.



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Caption: Chemical reaction of **Sulfo-Cy5 hydrazide** with a biomolecule.

Experimental Protocols

A common application of **Sulfo-Cy5 hydrazide** is the labeling of glycoproteins. This is typically achieved by first oxidizing the cis-diol groups in the sugar moieties of the glycoprotein to

generate reactive aldehydes, followed by reaction with the hydrazide dye.

Glycoprotein Labeling Protocol

This protocol provides a general framework for the labeling of glycoproteins with **Sulfo-Cy5 hydrazide**. Optimization may be required for specific proteins and experimental setups.

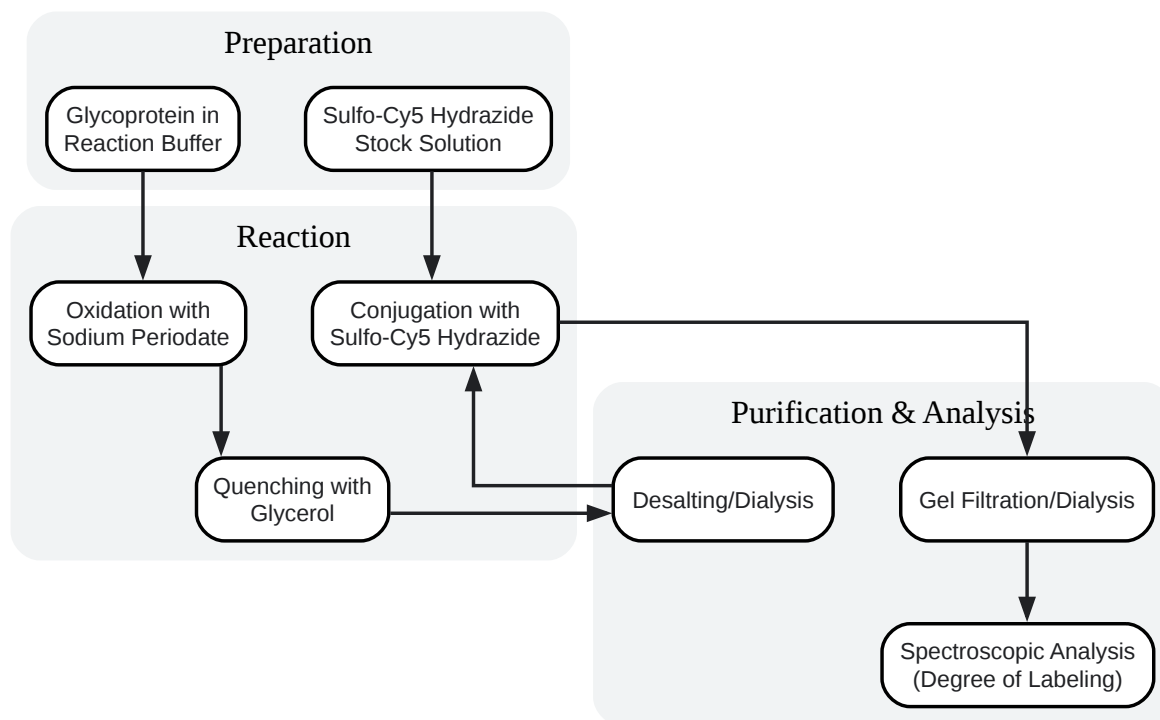
Materials:

- Glycoprotein of interest
- **Sulfo-Cy5 hydrazide**
- Sodium periodate (NaIO_4)
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Solution: 1 M Glycerol
- Purification column (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF (for dye stock solution)

Procedure:

- Glycoprotein Preparation:
 - Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- Oxidation:
 - Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer.
 - Add an equal volume of the sodium periodate solution to the glycoprotein solution.
 - Incubate the reaction for 20-30 minutes at 4°C in the dark.
- Quenching:

- Add glycerol to a final concentration of 10 mM to quench the excess sodium periodate.
- Incubate for 5 minutes at 4°C.
- Purification of Oxidized Glycoprotein:
 - Remove excess reagents by desalting or dialysis against the Reaction Buffer.
- Dye Preparation:
 - Dissolve **Sulfo-Cy5 hydrazide** in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
- Conjugation:
 - Add a 50-100 fold molar excess of the **Sulfo-Cy5 hydrazide** stock solution to the oxidized glycoprotein solution.
 - Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.
- Final Purification:
 - Remove unconjugated dye by gel filtration or dialysis.



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Caption: Experimental workflow for glycoprotein labeling.

Applications in Research and Drug Development

The ability to specifically label glycoproteins and other carbonyl-containing molecules makes **Sulfo-Cy5 hydrazide** a valuable tool in various research areas:

- Glycoprotein analysis: Studying the structure, function, and localization of glycoproteins.
- Cell surface labeling: Visualizing and tracking cell surface glycoproteins in living cells.
- Antibody labeling: Site-specific labeling of antibodies on their glycosylated Fc region, preserving antigen-binding activity.
- Drug delivery: Conjugating therapeutic agents to targeting moieties like antibodies or other proteins.

Storage and Handling

Sulfo-Cy5 hydrazide should be stored at -20°C in the dark and protected from moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. For aqueous stock solutions, it is recommended to prepare them fresh and use them promptly.

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References

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